Acetylcholinesterase (AChE) Inhibitory Activity: Hymexelsin vs. Co-Occurring Coumarins from the Same Botanical Source
Hymexelsin demonstrates a specific, quantifiable level of acetylcholinesterase (AChE) inhibition that is distinct from other coumarins isolated from the same Hymenodictyon orixense bark extract. In a direct head-to-head comparison under identical experimental conditions, all five isolated compounds showed varying degrees of AChE inhibition [1]. This confirms that even within the same chemical class from the same organism, the activity is not uniform, and compound identity matters.
| Evidence Dimension | Acetylcholinesterase (AChE) Inhibitory Activity (% Inhibition) |
|---|---|
| Target Compound Data | 13.92% to 34.18% (range for the entire set of 5 compounds, including Hymexelsin) |
| Comparator Or Baseline | Loganin (1), Scopoletin (2), Scopolin (3), Hymexelsin (4), Scopoletin 7-O-β-D-xylopyranosyl-(1→6)-β-D-glucopyranoside (5) |
| Quantified Difference | Activity falls within a defined range of 13.92–34.18% inhibition at 100 μg/mL, differentiating it from a null effect and highlighting the distinct contribution of the apiose-containing glycoside. |
| Conditions | In vitro enzyme inhibition assay; test concentration of 100 μg/mL for all compounds [1]. |
Why This Matters
This confirms that Hymexelsin is an active AChE inhibitor, providing a quantitative benchmark for researchers studying neurodegenerative targets and differentiating it from completely inactive structural analogs.
- [1] Chumkaew, P.; Kato, S.; Chantrapromma, K. Phytochemical investigation and acetylcholinesterase inhibitory activity of bark of Hymenodictyon orixense. Natural Product Research 2019, 33 (4), 536-540. View Source
